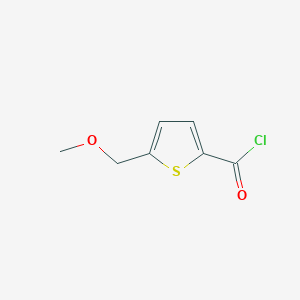![molecular formula C21H14Cl2N2O2 B163371 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
概要
説明
CAY10722は、N-[2-(2,4-ジクロロフェニル)-5-ベンゾオキサゾリル]-ベンゼンアセトアミドとしても知られており、クラスIIIヒストン脱アセチル化酵素であるサーチュイン3(SIRT3)の阻害剤として機能する化学化合物です。 サーチュイン3は、ミトコンドリアにおけるNAD±依存性タンパク質脱アセチル化酵素として代謝恒常性の調節に関与しています。 がん細胞の種類によっては、サーチュイン3はがん遺伝子または腫瘍抑制遺伝子のいずれかとして機能する可能性があります .
準備方法
CAY10722の合成経路には、2,4-ジクロロフェニルアミンとベンゾオキサゾール-5-カルボン酸の反応、続いてベンゼンアセトアミド誘導体の生成が含まれます。 反応条件には、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒の使用が含まれます .
CAY10722の工業生産方法は広く文書化されていませんが、おそらく、自動反応器や精製システムの使用など、大規模生産のために最適化された同様の合成経路を伴う可能性があります。これにより、高収率と高純度が保証されます。
化学反応の分析
CAY10722は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、CAY10722の酸化はカルボン酸誘導体の生成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .
科学研究への応用
CAY10722は、次のような幅広い科学研究への応用があります。
化学: サーチュイン3の阻害とその代謝経路への影響を研究するためのツールとして使用されます。
生物学: 老化、アポトーシス、ストレス応答などの細胞プロセスにおけるサーチュイン3の役割を理解するための研究で使用されます。
医学: 特にサーチュイン3が重要な役割を果たすがんにおいて、がん治療における潜在的な治療応用について調査されています。
科学的研究の応用
CAY10722 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin 3 and its effects on metabolic pathways.
Biology: Employed in research to understand the role of sirtuin 3 in cellular processes such as aging, apoptosis, and stress response.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where sirtuin 3 plays a significant role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 3 .
作用機序
CAY10722は、ミトコンドリアに位置するNAD±依存性タンパク質脱アセチル化酵素であるサーチュイン3の活性を阻害することによりその効果を発揮します。 サーチュイン3は代謝恒常性の調節に関与しており、その阻害は細胞代謝の変化につながる可能性があります。 CAY10722の分子標的は、代謝経路に関与するさまざまなタンパク質や酵素を含みます。 サーチュイン3の阻害は、がん細胞の種類に応じて、がん遺伝子または腫瘍抑制効果をもたらす可能性があります .
類似の化合物との比較
CAY10722は、サーチュイン3の特異的な阻害においてユニークです。類似の化合物には次のようなものがあります。
サーチノール: 複数のサーチュインアイソフォームを標的とする別のサーチュイン阻害剤。
EX-527: サーチュインファミリーの別のメンバーであるサーチュイン1の選択的阻害剤。
テノビン-6: サーチュイン1とサーチュイン2の両方を阻害する化合物。
これらの化合物と比較して、CAY10722はサーチュイン3の選択的阻害においてユニークであり、さまざまな生物学的プロセスにおけるサーチュイン3の特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
CAY10722 is unique in its specific inhibition of sirtuin 3. Similar compounds include:
Sirtinol: Another sirtuin inhibitor that targets multiple sirtuin isoforms.
EX-527: A selective inhibitor of sirtuin 1, another member of the sirtuin family.
Tenovin-6: A compound that inhibits both sirtuin 1 and sirtuin 2.
Compared to these compounds, CAY10722 is unique in its selective inhibition of sirtuin 3, making it a valuable tool for studying the specific role of sirtuin 3 in various biological processes .
特性
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVXMJZAPFVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


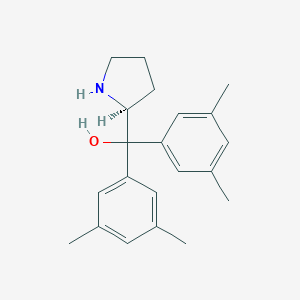
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
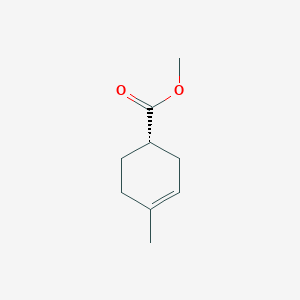
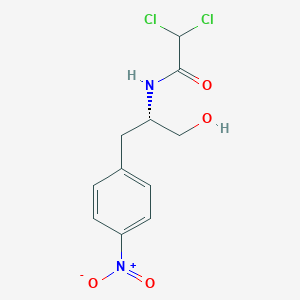
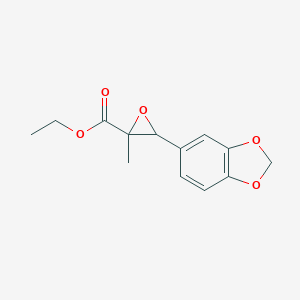
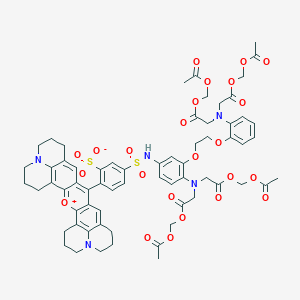
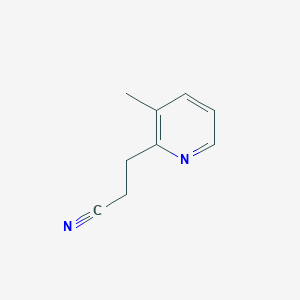
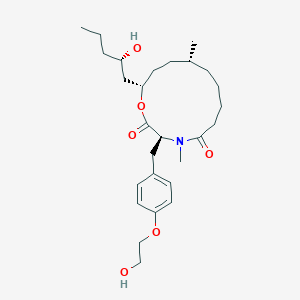
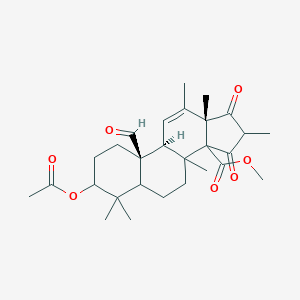

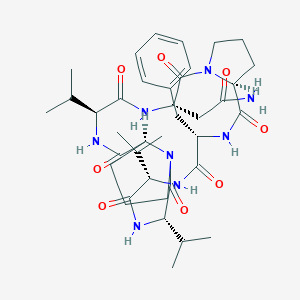
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
